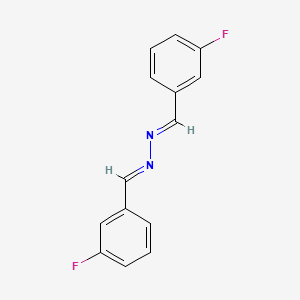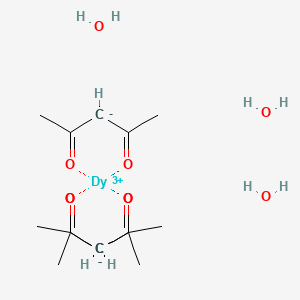
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl (commonly known as PIMEO) is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is a versatile compound that finds its use in various scientific research applications, including biochemical and physiological studies.
作用機序
PIMEO acts as a spin label by interacting with unpaired electrons in biomolecules. PIMEO forms a stable nitroxide radical that can be detected using EPR spectroscopy. PIMEO can be attached to biomolecules using various chemical conjugation methods. PIMEO interacts with the surrounding environment of the biomolecule, and the EPR spectrum of PIMEO provides information about the structure and dynamics of the biomolecule.
生化学的および生理学的効果
PIMEO has been shown to have various biochemical and physiological effects. PIMEO has antioxidant properties and can scavenge free radicals in biological systems. PIMEO has been shown to protect cells from oxidative stress-induced damage. PIMEO has also been shown to inhibit the activity of enzymes that produce reactive oxygen species. PIMEO has been used to study the redox status of cells and tissues and has been shown to be a useful tool in studying oxidative stress-related diseases.
実験室実験の利点と制限
PIMEO has several advantages as a spin label in scientific research. PIMEO is a stable free radical that can be easily detected using EPR spectroscopy. PIMEO can be attached to various biomolecules using chemical conjugation methods. PIMEO has antioxidant properties and can protect cells from oxidative stress-induced damage. However, PIMEO has some limitations as well. PIMEO can react with other biomolecules, leading to non-specific labeling. PIMEO can also be toxic to cells at high concentrations.
将来の方向性
PIMEO has several future directions in scientific research. PIMEO can be used to study the redox status of cells and tissues in various diseases such as cancer, diabetes, and cardiovascular diseases. PIMEO can be used as a redox-sensitive probe to study the effects of antioxidants and other redox-modulating agents on cells and tissues. PIMEO can also be used to study the structure and dynamics of biomolecules in various cellular processes. PIMEO can be further optimized to improve its stability, specificity, and sensitivity for various scientific research applications.
Conclusion
In conclusion, PIMEO is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is widely used in various scientific research applications, including biochemical and physiological studies. PIMEO acts as a spin label and interacts with unpaired electrons in biomolecules. PIMEO has several advantages and limitations as a spin label in scientific research. PIMEO has several future directions in scientific research, including the study of redox-related diseases and the optimization of its properties for various scientific research applications.
合成法
PIMEO can be synthesized by reacting 2,2,4,5,5-pentamethylimidazolidine-N-oxyl (commonly known as PMI) with hydrogen peroxide. The reaction results in the formation of PIMEO and water. The reaction is carried out in the presence of a catalyst such as manganese dioxide or copper sulfate. The yield of PIMEO can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学的研究の応用
PIMEO is widely used in scientific research due to its unique properties. PIMEO is a stable free radical compound that can be easily detected using electron paramagnetic resonance (EPR) spectroscopy. PIMEO is used as a spin label in various biochemical and physiological studies. PIMEO can be attached to proteins, lipids, and other biomolecules to study their structure, dynamics, and interactions. PIMEO is also used as a redox-sensitive probe to study the redox status of cells and tissues.
特性
CAS番号 |
18796-04-8 |
|---|---|
製品名 |
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL |
分子式 |
C8H15N2O2 * |
分子量 |
171.22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



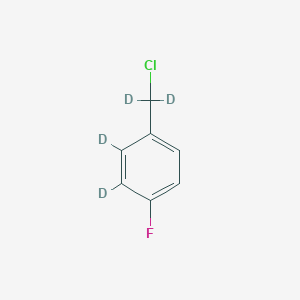
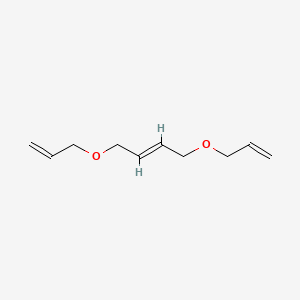


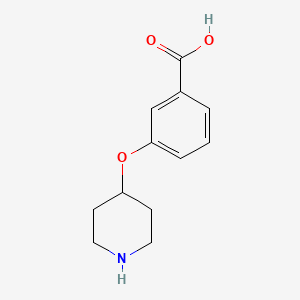
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
